

# 4-Amino-3-bromo-2-chloropyridine spectral data (NMR, IR, MS)

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## Compound of Interest

Compound Name: 4-Amino-3-bromo-2-chloropyridine

Cat. No.: B1517656

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An In-depth Technical Guide to the Spectral Analysis of **4-Amino-3-bromo-2-chloropyridine**

This guide provides a comprehensive analysis of the expected spectral data for **4-Amino-3-bromo-2-chloropyridine** (CAS No. 215364-85-5), a key heterocyclic building block in medicinal chemistry and materials science. As experimental spectra for this specific compound are not readily available in public databases, this document leverages foundational spectroscopic principles and data from analogous structures to provide a predictive, yet robust, characterization. This approach is designed to empower researchers in confirming its identity, assessing its purity, and understanding its chemical behavior.

## Compound Overview and Physicochemical Properties

**4-Amino-3-bromo-2-chloropyridine** is a polysubstituted pyridine ring. The electronic landscape of the ring is significantly influenced by the interplay of its substituents: the electron-donating amino group (-NH<sub>2</sub>) and the electron-withdrawing halogen atoms (-Br, -Cl). This electronic push-pull system governs the compound's reactivity and is key to interpreting its spectral features.

Table 1: Physicochemical and CAS Registry Information

Property	Value	Source
IUPAC Name	<b>3-bromo-2-chloropyridin-4-amine</b>	[1]
CAS Number	215364-85-5	[2][3]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrClN <sub>2</sub>	[2]
Molecular Weight	207.46 g/mol	[2]
Appearance	Solid	[2]
Melting Point	148-153 °C	[2]

| InChI Key | KTWAKYYSQFZIET-UHFFFAOYSA-N |[2] |

## Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For **4-Amino-3-bromo-2-chloropyridine**, the presence of two polyisotopic halogens, bromine and chlorine, creates a highly characteristic molecular ion cluster.

## Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization (EI) is the chosen method due to its high energy, which provides not only the molecular ion but also a rich fragmentation pattern essential for structural confirmation.

- **Sample Preparation:** Introduce a solid probe sample (approx. 1-2 mg) directly into the ion source.
- **Ionization:** Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This energy is sufficient to ionize the molecule and induce predictable fragmentation.[4]
- **Analysis:** Separate the resulting positively charged ions in a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** Record the mass-to-charge ratio ( $m/z$ ) and relative abundance of each ion to generate the mass spectrum.

## Predicted Molecular Ion and Isotopic Pattern

The most diagnostically significant feature in the mass spectrum will be the molecular ion ( $M^+$ ) peak. Due to the natural abundances of bromine isotopes ( $^{79}\text{Br} \approx 50.7\%$ ,  $^{81}\text{Br} \approx 49.3\%$ ) and chlorine isotopes ( $^{35}\text{Cl} \approx 75.8\%$ ,  $^{37}\text{Cl} \approx 24.2\%$ ), the molecular ion will appear as a cluster of peaks.<sup>[4][5]</sup> The expected pattern provides a high-confidence fingerprint for the compound's elemental formula.

Table 2: Predicted Isotopic Pattern for the Molecular Ion  $[\text{C}_5\text{H}_4\text{BrClN}_2]^+$

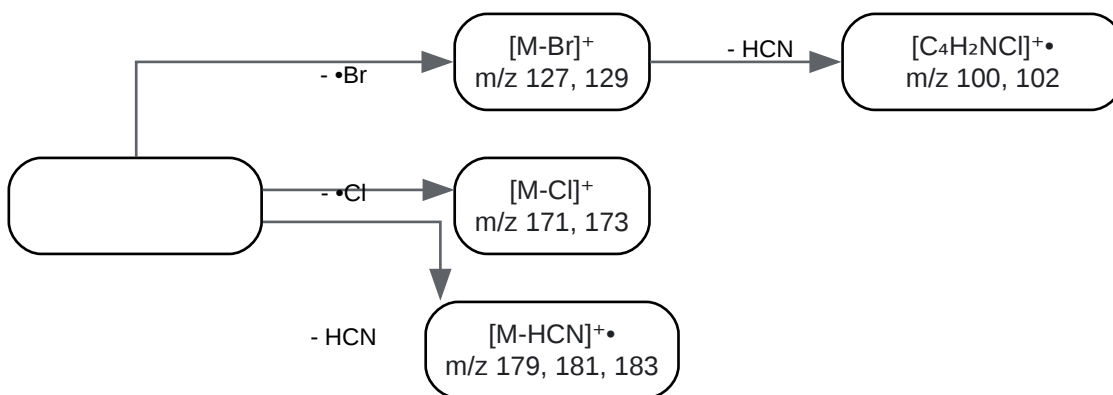
m/z	Isotopic Composition	Predicted Relative Abundance (%)
206	$[\text{C}_5\text{H}_4^{79}\text{Br}^{35}\text{ClN}_2]^+$	77.0
208	$[\text{C}_5\text{H}_4^{81}\text{Br}^{35}\text{ClN}_2]^+ / [\text{C}_5\text{H}_4^{79}\text{Br}^{37}\text{ClN}_2]^+$	100.0

| 210 |  $[\text{C}_5\text{H}_4^{81}\text{Br}^{37}\text{ClN}_2]^+ | 31.5 |$

Rationale: The  $M+2$  peak is predicted to be the base peak due to the combined high probabilities of the  $^{81}\text{Br}^{35}\text{Cl}$  and  $^{79}\text{Br}^{37}\text{Cl}$  isotopic compositions.

## Predicted Fragmentation Pathway

The high energy of EI-MS will cause the molecular ion to fragment in a predictable manner. The fragmentation cascade is dictated by the relative bond strengths and the stability of the resulting fragments.



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Caption: Predicted EI-MS Fragmentation Pathway.

- Loss of a Bromine Radical: The C-Br bond is weaker than the C-Cl bond, making the loss of a bromine radical a highly probable initial fragmentation step, leading to ions at  $m/z$  127 and 129.
- Loss of a Chlorine Radical: Subsequent or alternative loss of a chlorine radical will produce ions at  $m/z$  171 and 173.
- Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for pyridine rings is the elimination of HCN, which would result in a cluster of peaks 27 Da lower than the parent molecular ion.<sup>[4]</sup>
- Further Fragmentation: The initial fragments can undergo further loss of HCN or other small molecules, leading to a complex but interpretable spectrum.

## Infrared (IR) Spectroscopy

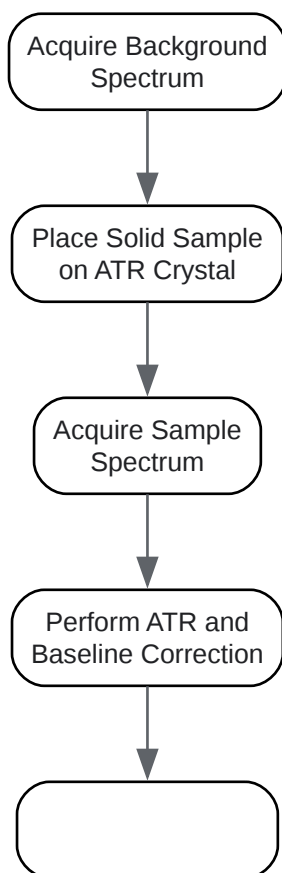
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of **4-Amino-3-bromo-2-chloropyridine** will be dominated by vibrations associated with the primary amine and the substituted aromatic ring.

## Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

For a solid sample, ATR is the preferred method as it requires minimal sample preparation and provides high-quality, reproducible data.

- Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to account for atmospheric H<sub>2</sub>O and CO<sub>2</sub>.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

- Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument software.



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Caption: ATR-FTIR Experimental Workflow.

## Predicted Spectral Features

The predicted IR absorption bands are based on established correlation tables for aromatic amines and halogenated pyridines.<sup>[6][7][8]</sup>

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group
3450 - 3350	Medium-Strong	Asymmetric N-H Stretch	Primary Amine (-NH <sub>2</sub> )
3350 - 3250	Medium-Strong	Symmetric N-H Stretch	Primary Amine (-NH <sub>2</sub> )
3100 - 3000	Weak-Medium	Aromatic C-H Stretch	Pyridine Ring
1650 - 1580	Strong	N-H Scissoring (Bend)	Primary Amine (-NH <sub>2</sub> )
1600 - 1450	Medium-Strong	C=C and C=N Ring Stretching	Pyridine Ring
1335 - 1250	Strong	Aromatic C-N Stretch	Aryl-Amine
1100 - 1000	Medium	C-Cl Stretch	Chloro-substituent
910 - 665	Strong, Broad	N-H Wag	Primary Amine (-NH <sub>2</sub> )

| < 700 | Medium | C-Br Stretch | Bromo-substituent |

Rationale: As a primary aromatic amine, the two distinct N-H stretching bands are the most telling features.<sup>[6][9]</sup> The positions and intensities of the C=C/C=N ring stretches will be modulated by the electronic effects of the four different substituents.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **4-Amino-3-bromo-2-chloropyridine**, <sup>1</sup>H and <sup>13</sup>C NMR will definitively establish the substitution pattern and connectivity.

### Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). The choice of solvent is critical; DMSO-d<sub>6</sub> is often preferred for amines as it can slow down proton exchange, leading to sharper N-H signals.<sup>[10]</sup>

- **Spectrometer Setup:** Use a 400 MHz (or higher) spectrometer. Lock the spectrometer on the deuterium signal and shim the magnetic field to optimize resolution.<sup>[10]</sup>
- **<sup>1</sup>H NMR Acquisition:** Acquire a standard 1D proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
- **<sup>13</sup>C NMR Acquisition:** Acquire a proton-decoupled <sup>13</sup>C spectrum. Due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- **Processing:** Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## Predicted <sup>1</sup>H NMR Spectrum

The <sup>1</sup>H NMR spectrum is expected to be relatively simple, showing signals for the two pyridine ring protons and the amine protons.

Caption: Proton Coupling Relationship.

Table 4: Predicted <sup>1</sup>H NMR Chemical Shifts and Coupling Constants (400 MHz, DMSO-d<sub>6</sub>)

Proton	Predicted $\delta$ (ppm)	Multiplicity	Coupling Constant (J)	Rationale
H-5	6.8 - 7.0	Doublet (d)	$^3J \approx 5-6$ Hz	Shielded by the ortho -NH <sub>2</sub> group; coupled to H-6. <sup>[10]</sup>
H-6	7.8 - 8.0	Doublet (d)	$^3J \approx 5-6$ Hz	Deshielded by the adjacent ring nitrogen; coupled to H-5.

| -NH<sub>2</sub> | 5.5 - 6.5 | Broad Singlet (br s) | N/A | Chemical shift is concentration and solvent dependent; broad due to quadrupole broadening and potential exchange. |

Rationale: The amino group at C4 strongly shields the ortho position (C5), shifting its proton (H-5) significantly upfield.<sup>[10]</sup> H-6 is in a more conventional position for a pyridine proton, deshielded by the electronegative nitrogen atom. The two protons will appear as a simple AX spin system (two doublets).

## Predicted <sup>13</sup>C NMR Spectrum

The proton-decoupled <sup>13</sup>C NMR spectrum will show five distinct signals, one for each carbon atom in the pyridine ring.

Table 5: Predicted <sup>13</sup>C NMR Chemical Shifts (100 MHz, DMSO-d<sub>6</sub>)

Carbon	Predicted $\delta$ (ppm)	Rationale
C-2	148 - 152	Attached to electronegative Cl and adjacent to N.
C-3	105 - 110	Attached to Br; significantly shielded compared to other halogenated carbons.
C-4	150 - 155	Attached to the electron-donating -NH <sub>2</sub> group (ipso-carbon), strongly deshielded.
C-5	110 - 115	Shielded by the adjacent -NH <sub>2</sub> group. <sup>[10]</sup>

| C-6 | 145 - 150 | Deshielded by the adjacent ring nitrogen. |

Rationale: The chemical shifts are predicted based on the additive effects of the substituents. The carbons directly attached to the nitrogen (C-2, C-6) and the amino group (C-4) are expected to be the most downfield. The carbons attached to the halogens (C-2, C-3) and the shielded C-5 will be further upfield.



## Conclusion

The structural elucidation of **4-Amino-3-bromo-2-chloropyridine** can be confidently achieved through a combined spectroscopic approach. Mass spectrometry provides an unambiguous molecular formula via its characteristic M, M+2, M+4 isotopic pattern. FTIR spectroscopy confirms the presence of the primary amine and aromatic functionalities. Finally,  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy reveal the precise connectivity and substitution pattern on the pyridine ring. This predictive guide serves as a validated framework for researchers to confirm the identity and purity of this valuable chemical intermediate.

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